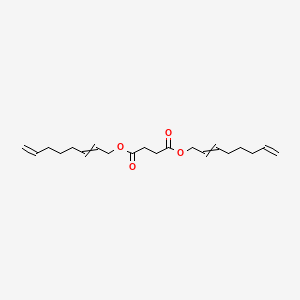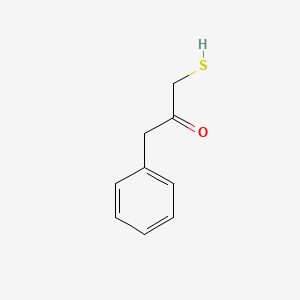
1-Phenyl-3-sulfanylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-sulfanylpropan-2-one is an organic compound with the chemical formula C9H10OS It is a ketone derivative characterized by the presence of a phenyl group attached to a three-carbon chain, which also contains a sulfanyl (thiol) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-sulfanylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with chloroacetone in the presence of aluminum chloride as a catalyst. Another method includes the reaction of phenylacetic acid with acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is favored due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-sulfanylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Phenyl-3-sulfanylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism by which 1-Phenyl-3-sulfanylpropan-2-one exerts its effects involves interactions with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the ketone group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Phenylacetone (1-Phenyl-2-propanone): Similar structure but lacks the sulfanyl group.
Thiophenol (Benzenethiol): Contains a phenyl group attached to a thiol group but lacks the ketone functionality.
Benzyl mercaptan (Phenylmethanethiol): Similar to thiophenol but with a methylene bridge between the phenyl and thiol groups.
Uniqueness: 1-Phenyl-3-sulfanylpropan-2-one is unique due to the presence of both a ketone and a sulfanyl group in its structure. This combination allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propriétés
Numéro CAS |
63988-26-1 |
|---|---|
Formule moléculaire |
C9H10OS |
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
1-phenyl-3-sulfanylpropan-2-one |
InChI |
InChI=1S/C9H10OS/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
Clé InChI |
QJKBOMWUQDZRDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
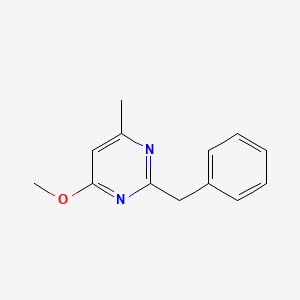
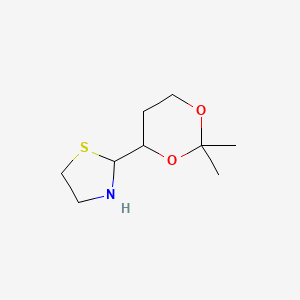
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)

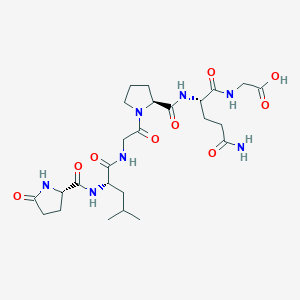
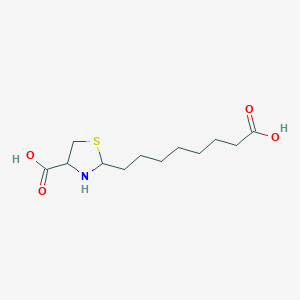
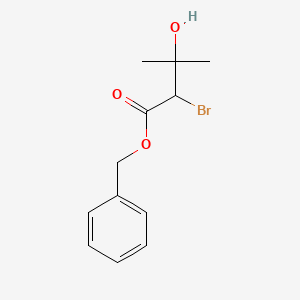
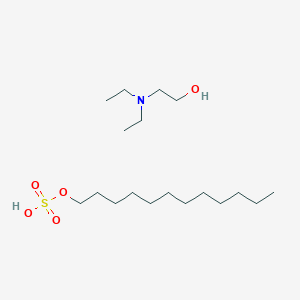
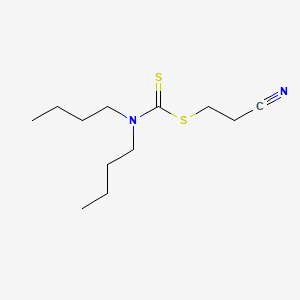
![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
